molecular formula C16H17ClN6 B4889571 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue B4889571
Poids moléculaire: 328.80 g/mol
Clé InChI: APCUVPUUYLHEMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mécanisme D'action

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine acts as a selective antagonist of the CRF type 1 receptor (CRF1). The CRF system plays a critical role in the regulation of the stress response, and dysregulation of this system has been implicated in the pathophysiology of several psychiatric disorders. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine blocks the binding of CRF to the CRF1 receptor, thereby reducing the activity of the system. This leads to a decrease in stress and anxiety-related behaviors.
Biochemical and Physiological Effects:
8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH). It also reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to increase the activity of the dopamine system, which is involved in the regulation of mood and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has several advantages for use in lab experiments. The compound has a high degree of selectivity for the CRF1 receptor, which reduces the potential for off-target effects. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has also been shown to have good pharmacokinetic properties, making it suitable for use in in vivo experiments. However, there are some limitations to the use of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. The compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, the compound has poor solubility in aqueous solutions, which can make it difficult to administer.

Orientations Futures

There are several future directions for the study of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. One area of interest is the potential use of the compound in the treatment of addiction. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to reduce drug-seeking behavior in preclinical models, suggesting that it may be useful in the treatment of substance use disorders. Another area of interest is the potential use of the compound in the treatment of depression. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to produce antidepressant effects in preclinical models, and further studies are needed to determine its potential as a therapeutic agent for depression. Finally, there is interest in the development of novel CRF1 receptor antagonists with improved pharmacokinetic properties and efficacy.

Méthodes De Synthèse

The synthesis of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 3-chlorophenylpiperazine with 6-methyl-1,2,4-triazolo[4,3-b]pyridazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and analgesic effects in preclinical models. The compound has also been investigated for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which is involved in the regulation of stress and anxiety-related behaviors.

Propriétés

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6/c1-12-9-15(16-19-18-11-23(16)20-12)22-7-5-21(6-8-22)14-4-2-3-13(17)10-14/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCUVPUUYLHEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.